Dual A1/A2A Adenosine Receptor Antagonism with Near-Equal Nanomolar Affinity: Differentiation from Subtype-Selective Antagonists
This compound demonstrates a uniquely balanced dual A1/A2A adenosine receptor binding profile (Ki A2A = 30 nM; Ki A1 = 37 nM), yielding an A1/A2A selectivity ratio of approximately 1.2—essentially equipotent [1]. This contrasts sharply with clinically developed A2A-selective xanthine antagonists: Istradefylline (KW-6002) shows a 70-fold preference for A2A (Ki A2A = 2.2 nM vs. Ki A1 = 150 nM) [2], and the prototypical tool compound SCH 58261 exhibits ~350-fold A2A selectivity (Ki A2A = 2.3 nM vs. Ki A1 = 800 nM) [3]. The standard tool DMPX, while less potent, achieves only ~4-fold A2A selectivity (Ki A2A = 11,000 nM vs. Ki A1 = 45,000 nM) [4]. Conversely, PSB-1869, a structurally related 8-benzyl-substituted xanthine, is also a dual A1/A2A antagonist but with 5-8× weaker affinity at both subtypes (Ki A1 = 180 nM, Ki A2A = 282 nM) [5].
| Evidence Dimension | Adenosine A1 and A2A receptor binding affinity and selectivity ratio |
|---|---|
| Target Compound Data | Ki A2A = 30 nM; Ki A1 = 37 nM; A1/A2A ratio ≈ 1.2 (rat receptors) |
| Comparator Or Baseline | Istradefylline: Ki A2A = 2.2 nM, Ki A1 = 150 nM, ratio = 70:1 (A2A-selective). SCH 58261: Ki A2A = 2.3 nM, Ki A1 = 800 nM, ratio ≈ 350:1. DMPX: Ki A2A = 11,000 nM, Ki A1 = 45,000 nM, ratio ≈ 4:1 (weak A2A-selective). PSB-1869: Ki A1 = 180 nM, Ki A2A = 282 nM, ratio ≈ 1.6 (dual, weaker). |
| Quantified Difference | This compound is ~1,200-fold more potent than DMPX at A2A and ~1,200-fold at A1. It is ~6-fold more potent than PSB-1869 at A1 and ~9-fold at A2A. Unlike istradefylline and SCH 58261, it is non-selective (ratio ~1.2 vs. 70–350). |
| Conditions | Radioligand binding assays: A2A—rat striatal membranes, [3H]NECA displacement; A1—rat whole brain membranes, [3H]N6-cyclohexyladenosine displacement. All comparator Ki values from published radioligand binding studies in rat brain tissues. |
Why This Matters
For researchers studying adenosine receptor crosstalk or requiring simultaneous blockade of both A1 and A2A receptors without the confounding factor of subtype bias, this compound provides a pharmacologically clean, equipotent dual-antagonist tool that is not available among standard reference antagonists.
- [1] BindingDB. BDBM50367409 (CHEMBL606505). Affinity Data: Ki 30 nM (A2A, rat striatal membranes); Ki 37 nM (A1, rat brain membranes). Parke-Davis Pharmaceutical Research Division. View Source
- [2] Saki M, Yamada K, Koshimura E, Sasaki K, Kanda T. In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology. 2013;386(11):963-972. Ki A2A = 2.2 nM, Ki A1 = 150 nM. View Source
- [3] Ongini E, Dionisotti S, Gessi S, Irenius E, Fredholm BB. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 1999;359(1):7-10. SCH 58261: Ki A2A = 2.3 nM (rat), Ki A1 = 800 nM. View Source
- [4] Müller CE, et al. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists. Journal of Medicinal Chemistry. 1997;40(26):4396-4405. DMPX: Ki A2A = 11 μM, Ki A1 = 45 μM. View Source
- [5] Müller CE, et al. Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity. Frontiers in Chemistry. 2018;6:206. PSB-1869: Ki A1 = 180 nM, Ki A2A = 282 nM. View Source
